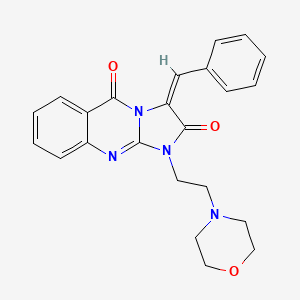
Topoisomerase I inhibitor 12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Topoisomerase I inhibitor 12 is a compound that targets the enzyme topoisomerase I, which plays a crucial role in DNA replication, transcription, recombination, and repair. By inhibiting this enzyme, the compound interferes with the DNA processes, leading to DNA damage and cell death. This makes it a valuable agent in cancer treatment, as it can selectively target rapidly dividing cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase I inhibitor 12 involves multiple steps, including the formation of key intermediates and the final product. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitor. Common reagents used in these reactions include thionyl chloride, pyridine, and various phenols .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Topoisomerase I inhibitor 12 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce toxicity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed:
Applications De Recherche Scientifique
Topoisomerase I inhibitor 12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of DNA replication and repair. In biology, it helps in understanding the cellular processes involved in cancer progression. In medicine, it is a crucial component of chemotherapy regimens for various cancers, including colon, ovarian, and lung cancers. In industry, it is used in the development of new anticancer drugs and formulations .
Mécanisme D'action
The mechanism of action of topoisomerase I inhibitor 12 involves binding to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This results in the accumulation of DNA breaks, leading to apoptosis or programmed cell death. The molecular targets include the topoisomerase I enzyme and the DNA itself, with pathways involving DNA damage response and repair mechanisms .
Comparaison Avec Des Composés Similaires
Topoisomerase I inhibitor 12 can be compared with other similar compounds, such as irinotecan and topotecan. While all these compounds target topoisomerase I, this compound may have unique structural features that enhance its efficacy or reduce its toxicity. Other similar compounds include camptothecin derivatives like gimatecan and homocamptothecin, as well as non-camptothecin inhibitors like edotecarin and indenoisoquinolines .
Conclusion
This compound is a promising compound with significant potential in cancer treatment. Its ability to target topoisomerase I and induce DNA damage makes it a valuable tool in chemotherapy. Ongoing research and development efforts continue to explore its full potential and optimize its use in clinical settings.
Propriétés
Formule moléculaire |
C23H22N4O3 |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
(3E)-3-benzylidene-1-(2-morpholin-4-ylethyl)imidazo[2,1-b]quinazoline-2,5-dione |
InChI |
InChI=1S/C23H22N4O3/c28-21-18-8-4-5-9-19(18)24-23-26(11-10-25-12-14-30-15-13-25)22(29)20(27(21)23)16-17-6-2-1-3-7-17/h1-9,16H,10-15H2/b20-16+ |
Clé InChI |
WMMBGUDKHYSXMC-CAPFRKAQSA-N |
SMILES isomérique |
C1COCCN1CCN2C(=O)/C(=C\C3=CC=CC=C3)/N4C2=NC5=CC=CC=C5C4=O |
SMILES canonique |
C1COCCN1CCN2C(=O)C(=CC3=CC=CC=C3)N4C2=NC5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid](/img/structure/B12380978.png)
![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)
![disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12380988.png)
![trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380989.png)
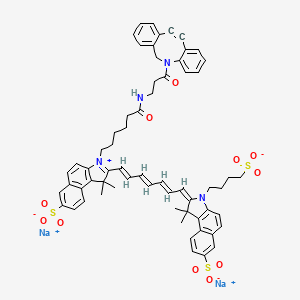
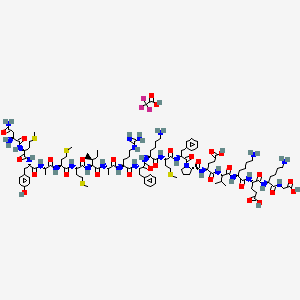
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
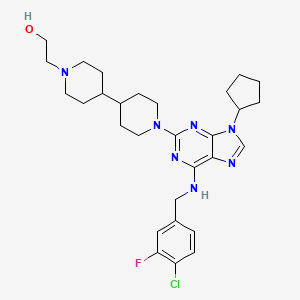
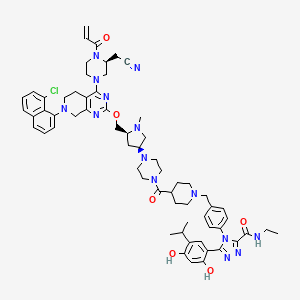
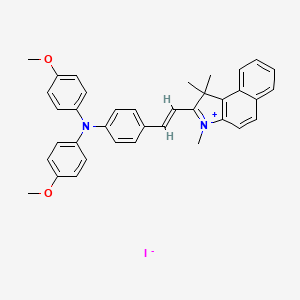
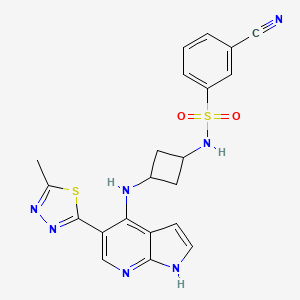
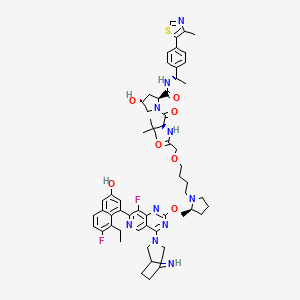
![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)

